molecular formula C11H15N3O2 B1347555 2-Cyclohexylamino-5-nitropyridine CAS No. 25948-14-5

2-Cyclohexylamino-5-nitropyridine

Cat. No. B1347555
CAS RN: 25948-14-5
M. Wt: 221.26 g/mol
InChI Key: OGOQAAXBFKYJBE-UHFFFAOYSA-N
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Scientific Research Applications

Nonlinear Optical Properties

2-Cyclooctylamino-5-nitropyridine (a compound related to 2-Cyclohexylamino-5-nitropyridine) exhibits significant nonlinear optical properties. These properties include high refractive indices and nonlinear optical susceptibilities, making it a potential candidate for nonlinear optical crystal applications (Günter et al., 1987). Additionally, the crystal displays strong dispersion and birefringence in the visible light range, which is crucial for optical applications (Bosshard et al., 1989).

Synthesis of Nitropyridine Derivatives

Research has been conducted on the synthesis of various nitropyridine derivatives, including those derived from 2-Cyclohexylamino-5-nitropyridine. These derivatives are important in the field of organic chemistry for their potential applications in pharmaceuticals and materials science (Yakovlev et al., 1998).

Electro-Optical Characterization

Electro-optical characterization of 2-cyclooctylamino-5-nitropyridine (COANP) thin organic crystal films, related to 2-Cyclohexylamino-5-nitropyridine, has shown promising results. These crystals exhibit significant electro-optic effects, making them suitable for applications in optoelectronics (Leyderman & Cui, 1998).

Molecular Mechanics and Crystal Structures

Studies on the molecular mechanics and crystal structures of compounds similar to 2-Cyclohexylamino-5-nitropyridine, like 2-cyclooctylamino-5-nitropyridine (COANP) and 2-adamantylamino-5-nitropyridine (AANP), have provided insights into their potential as nonlinear optical materials. These studies are crucial for understanding the molecular orientation and structural properties that contribute to their effectiveness in NLO applications (Antipin et al., 2001).

Dielectric Study of Organic Glasses

Dielectric relaxation spectroscopy has been used to study the dynamics of organic glasses, including compounds like 2-cyclo-octylamino-5-nitropyridine. Such studies are essential for understanding the physical properties of these materials, which could have implications in various scientific and industrial applications (Cui et al., 1999).

Safety And Hazards

The safety data sheet for 2-Cyclohexylamino-5-nitropyridine indicates that it is harmful if swallowed and causes skin and eye irritation5. It may also cause respiratory irritation5. In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes6.


Future Directions

The future directions for 2-Cyclohexylamino-5-nitropyridine are not explicitly mentioned in the search results. However, given its unique chemical properties, it could potentially be used in various fields of scientific research1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

N-cyclohexyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOQAAXBFKYJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294067
Record name 2-Cyclohexylamino-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylamino-5-nitropyridine

CAS RN

25948-14-5
Record name MLS002695224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93940
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexylamino-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in mineral oil, 1.99 g, 49.8 mmol) was washed 3× with hexanes then a solution of cyclohexylamine (3.8 mL, 33.2 mmol) dissolved in tetrahydrofuran (50 mL) was added. After stirring for 30 minutes at 22° C., 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol) was added and the reaction mixture was heated to reflux for 3 hours. The solution was cooled to ambient temperature, quenched with saturated aqueous NH4Cl and concentrated in vacuo. The residue was redissolved in ethyl acetate then washed 2× with saturated NaHCO3, saturated NaCl, dried over anhydrous Na2SO4 and concentrated in vacuo. The product was recovered as a brown oil.
Quantity
1.99 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in mineral oil, 1.99 g, 49.8 mmol) was washed 3x with hexanes then a solution of cyclohexylamine (3.8 mL, 33.2 mmol) dissolved in tetrahydrofuran (50 mL) was added. After stirring for 30 minutes at 22° C. 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol) was added and the reaction mixture was heated to reflux for 3 hours. The solution was cooled to ambient temperature, quenched with saturated aqueous NH4Cl and concentrated in vacuo. The residue was redissolved in ethyl acetate then washed 2x with saturated NaHCO3, saturated NaCl, dried over anhydrous Na2SO4 and concentrated in vacuo. The product was recovered as a brown oil.
Quantity
1.99 g
Type
reactant
Reaction Step One
[Compound]
Name
3x
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

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